2-[(2-methylbenzoyl)amino]benzoic Acid
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Overview
Description
Benzoic acid, 2-[(2-methylbenzoyl)amino]- is a chemical compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-methylbenzoyl)amino]- typically involves the reaction of 2-methylbenzoyl chloride with benzoic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of benzoic acid, 2-[(2-methylbenzoyl)amino]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-methylbenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the 2-methylbenzoyl group is replaced by other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylation using alkyl halides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Benzoic acid, 2-[(2-methylbenzoyl)amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-methylbenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Benzoic acid, 2-[(2-methylbenzoyl)amino]- can be compared with other similar compounds, such as:
Benzoic acid, 2-methyl-: Similar structure but lacks the 2-methylbenzoyl group, resulting in different chemical properties and reactivity.
Benzoic acid, 2-benzoyl-: Contains a benzoyl group instead of a 2-methylbenzoyl group, leading to variations in its chemical behavior and applications
Conclusion
Benzoic acid, 2-[(2-methylbenzoyl)amino]- is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, while its potential biological activities open up new avenues for research in medicine and biology.
Properties
CAS No. |
332371-88-7 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(2-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
OVKQXWPZUOHUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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